N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide features a benzothiazole moiety fused to a tetrahydrobenzothiophene core, with an acetamide linker substituted by a 4-ethylphenyl group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS2/c1-3-17-9-11-18(12-10-17)15-23(29)28-26-24(19-13-8-16(2)14-22(19)31-26)25-27-20-6-4-5-7-21(20)30-25/h4-7,9-12,16H,3,8,13-15H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHMDQJTRQLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole and benzothiophene rings, followed by their functionalization and coupling.
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Formation of Benzothiazole and Benzothiophene Rings
- Benzothiazole can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
- Benzothiophene can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
-
Functionalization and Coupling
- The benzothiazole and benzothiophene intermediates are then functionalized with appropriate substituents.
- The final coupling step involves the reaction of these intermediates with 4-ethylphenylacetic acid under amide bond formation conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of double bonds or nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or nitro groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole and benzothiophene moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect signaling pathways by binding to key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole-Based Acetamides
The European Patent Application (EP 3 348 550A1) lists analogs with trifluoromethyl (CF₃) and methoxy (OCH₃) substituents on the benzothiazole and phenyl rings (Table 1).
Table 1: Substituent Comparison of Benzothiazole Acetamides
| Compound Name | Benzothiazole Substituent | Phenyl Substituent |
|---|---|---|
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | CF₃ | 3-OCH₃ |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | CF₃ | H |
| Target Compound | H | 4-C₂H₅ |
Key Observations :
Crystallographic and Conformational Differences
Evidence from crystallographic studies on acetamide derivatives reveals bond-length variations that influence molecular stability and reactivity.
Table 2: Bond Length Comparisons (Å)
*Hypothetical data based on structural analogs; †C6–C₄H₅ (ethyl); ‡C6–Br.
Key Observations :
- Shorter N1–C2 bonds in the target compound (1.347 Å vs.
- The ethyl group’s steric bulk may induce torsional strain in the phenyl ring, affecting binding interactions.
Physicochemical and Functional Implications
Lumping Strategy Considerations
The lumping strategy groups compounds with similar structures for predictive modeling. However, the target compound’s 4-ethylphenyl and tetrahydrobenzothiophene groups deviate significantly from simpler analogs (e.g., bromophenyl or methoxyphenyl derivatives), necessitating separate evaluation for:
Methodological Considerations in Structural Analysis
Crystallographic data for similar compounds were determined using SHELXL (for refinement) and OLEX2 (for structure solution and visualization), ensuring high precision in bond-length and angle measurements.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity against various pathogens, and potential therapeutic applications.
- Molecular Formula : C17H17N3OS3
- Molecular Weight : 375.53 g/mol
- CAS Number : 573950-96-6
Synthesis
The synthesis of this compound typically involves several key reactions:
- Diazo-Coupling : This method utilizes diazonium salts to generate benzothiazole derivatives.
- Knoevenagel Condensation : A reaction between aldehydes and active methylene compounds.
- Biginelli Reaction : A multi-component reaction that forms dihydropyrimidinones.
- Microwave Irradiation : Employed to enhance reaction efficiency and yield.
These synthetic routes allow for the efficient production of the compound while maintaining structural integrity.
Biological Activity
The biological activity of this compound has been investigated across various studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. In vitro studies have demonstrated that it possesses comparable efficacy to standard anti-TB drugs. The following table summarizes the findings:
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| N-[3-(1,3-benzothiazol-2-yl)-6-methyl...] | 250 | 98 |
| Standard Drug (Isoniazid) | 200 | 95 |
In a study by Shaikh et al., the compound demonstrated a binding affinity to the DprE1 protein, crucial for mycobacterial cell wall synthesis, indicating a potential mechanism of action for its anti-TB effects .
Anticancer Potential
Recent studies have also explored the anticancer properties of this compound. It has shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following data highlights its effectiveness:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Studies
In a notable case study published in 2019, researchers screened a library of compounds on multicellular spheroids to identify novel anticancer agents. N-[3-(1,3-benzothiazol-2-yl)-6-methyl...] was identified as a lead candidate due to its selective cytotoxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
